molecular formula C8H6BrNS B6234144 3-Bromobenzo[B]thiophen-5-amine CAS No. 98434-36-7

3-Bromobenzo[B]thiophen-5-amine

Cat. No.: B6234144
CAS No.: 98434-36-7
M. Wt: 228.1
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Description

3-Bromobenzo[B]thiophen-5-amine is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzo[B]thiophen-5-amine can be achieved through several methods. One common approach involves the bromination of benzo[B]thiophene followed by amination. For instance, the bromination of benzo[B]thiophene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzo[B]thiophene can then be reacted with ammonia or an amine to introduce the amino group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzo[B]thiophen-5-amine
  • 3-Iodobenzo[B]thiophen-5-amine
  • 3-Fluorobenzo[B]thiophen-5-amine

Comparison

3-Bromobenzo[B]thiophen-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different electronic properties and steric effects, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-bromo-1-benzothiophen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSNWCQSOIJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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